molecular formula C21H27N3O2 B2625549 N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide CAS No. 1252077-89-6

N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide

Cat. No.: B2625549
CAS No.: 1252077-89-6
M. Wt: 353.466
InChI Key: CLSFQZMANGTOAY-UHFFFAOYSA-N
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Description

N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves multiple steps, starting with the formation of the cyclopropane ring and subsequent functionalization. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N-{4-[(1E)-1-[(5-{N'-(1E)-1-(4-cyclopropaneamidophenyl)ethylidene ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medical applications include the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide exerts its effects involves binding to specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes.

Molecular Targets and Pathways: The compound may target enzymes or receptors involved in critical biological processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

  • N-[1-(4-cyclopropaneamidophenyl)methyl]-1H-imidazole-1-carboxamide

  • N-{4-[(1E)-1-[(5-{N'-(1E)-1-(4-cyclopropaneamidophenyl)ethylidene}hydrazinecarbonyl}pentanamido)imino]ethyl}cyclopropanecarboxamide

Uniqueness: N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[1-[4-(cyclopropanecarbonylamino)phenyl]ethyl]-1-prop-2-ynylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-13-24-14-5-4-6-19(24)21(26)22-15(2)16-9-11-18(12-10-16)23-20(25)17-7-8-17/h1,9-12,15,17,19H,4-8,13-14H2,2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSFQZMANGTOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2CC2)NC(=O)C3CCCCN3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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